molecular formula C4H6ClNO B1248379 Chloromethyl 2-cyanoethyl ether

Chloromethyl 2-cyanoethyl ether

Cat. No.: B1248379
M. Wt: 119.55 g/mol
InChI Key: GFJKNGXJCDLRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromethyl 2-cyanoethyl ether is a chlorinated ether compound featuring a cyano (nitrile) functional group attached to the ethyl chain. The presence of the electron-withdrawing cyano group may enhance its reactivity in nucleophilic substitution reactions compared to simpler chloromethyl ethers. However, its synthesis likely parallels methods for analogous compounds, such as chloromethylation of 2-cyanoethanol under anhydrous conditions to prevent hydrolysis .

Properties

Molecular Formula

C4H6ClNO

Molecular Weight

119.55 g/mol

IUPAC Name

3-(chloromethoxy)propanenitrile

InChI

InChI=1S/C4H6ClNO/c5-4-7-3-1-2-6/h1,3-4H2

InChI Key

GFJKNGXJCDLRAM-UHFFFAOYSA-N

Canonical SMILES

C(COCCl)C#N

Synonyms

2-cyanoethyl chloromethyl ether
CEM-Cl ethe

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Chloromethyl Ethers

Chemical Structures and Key Properties

The table below compares Chloromethyl 2-cyanoethyl ether (inferred properties) with structurally related chloromethyl ethers:

Compound CAS Number Molecular Formula Molecular Weight Key Functional Groups Boiling Point (°C) Stability in Humid Air
This compound* Not available C₄H₆ClNO 119.55 -Cl, -CN Not reported Likely low (hydrolysis-prone)
Bis(chloromethyl) ether 542-88-1 C₂H₄Cl₂O 114.96 -Cl 106–108 Unstable; forms HCl and formaldehyde
Chloromethyl methyl ether 107-30-2 C₂H₅ClO 80.51 -Cl 59 Unstable; hydrolyzes to formaldehyde
2-Chloroethyl methyl ether 627-42-9 C₃H₇ClO 94.54 -Cl 89–90 Moderate
Chloromethyl ethyl ether 3188-13-4 C₃H₇ClO 94.54 -Cl 108–110 Low (prone to hydrolysis)

*Inferred properties based on structural analogs.

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